4-(Oxazol-2-yl)-benzyl alcohol
Description
Contextualization within Oxazole (B20620) Chemistry and Aromatic Heterocycles
Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom separated by a carbon atom. wikipedia.orgslideshare.net These rings are of significant interest in medicinal chemistry due to their ability to engage with biological targets like enzymes and receptors through non-covalent interactions. tandfonline.comsemanticscholar.org The oxazole core is a feature of numerous biologically active compounds and approved drugs, highlighting its importance as a pharmacophore. tandfonline.comsemanticscholar.org
Aromatic heterocycles, in general, are fundamental components in the development of pharmacologically active molecules. igi-global.com The inclusion of heteroatoms like nitrogen and oxygen imparts specific physicochemical properties to these rings, influencing their reactivity and biological activity. tandfonline.comsemanticscholar.org Oxazoles, being electron-poor aromatic systems, exhibit unique reactivity patterns, making them versatile intermediates in organic synthesis. wikipedia.org They can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. wikipedia.orgigi-global.com
Significance as a Foundational Synthetic Building Block
The term "building block" in chemistry refers to essential starting materials used to construct more complex molecules. cymitquimica.com 4-(Oxazol-2-yl)-benzyl alcohol serves as a prime example of such a foundational building block. Its structure contains two key functional groups: the oxazole ring and the benzyl (B1604629) alcohol. evitachem.com The alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into various esters and ethers. wikipedia.org This versatility allows for the introduction of diverse functionalities and the extension of the molecular framework.
The oxazole ring itself can be a site for further chemical modification. wikipedia.org The combination of these reactive sites within a single molecule makes this compound a highly adaptable precursor for the synthesis of a wide array of more complex molecules with potential applications in various areas of chemical research. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[4-(1,3-oxazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-6,12H,7H2 |
InChI Key |
BTFAMDOUOQUJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CO2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 4 Oxazol 2 Yl Benzyl Alcohol
Modifications and Functionalization of the Oxazole (B20620) Ring System
The oxazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of two different heteroatoms. It is generally considered an electron-deficient ring system, which dictates its behavior in substitution reactions. wikipedia.org
The inherent reactivity of the oxazole ring makes direct aromatic substitution challenging.
Electrophilic Aromatic Substitution (EAS): The oxazole ring is deactivated towards electrophilic attack compared to benzene (B151609). firsthope.co.in When substitution does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon. tandfonline.comwikipedia.orgfirsthope.co.in However, the reaction often requires the presence of electron-donating groups on the ring to proceed efficiently. wikipedia.orgpharmaguideline.com The 2-aryl substituent in 4-(Oxazol-2-yl)-benzyl alcohol does not strongly activate the ring for EAS. Therefore, harsh conditions would likely be required for reactions like nitration or halogenation, which may not be compatible with the benzyl (B1604629) alcohol functionality.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on an unsubstituted oxazole ring is generally not feasible. pharmaguideline.com It typically requires a good leaving group, such as a halogen, located at an electron-deficient position, most commonly the C2 position. wikipedia.orgfirsthope.co.in In the case of this compound, the C2 position is already substituted with the benzyl group, precluding direct NAS at this site. Functionalization at other positions (C4 or C5) would first require the introduction of a suitable leaving group.
Metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for the functionalization of the oxazole core. elsevierpure.comresearchgate.net These methods often proceed via C-H activation or by using pre-functionalized (e.g., halogenated) oxazoles.
The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com The C2 proton is the most acidic, making this position susceptible to deprotonation by strong bases (lithiated oxazoles) or direct metallation, which can then be used in cross-coupling reactions. nih.gov However, since the C2 position is blocked in this compound, functionalization must target the C4 or C5 positions.
Direct C-H activation provides a more atom-economical route. Palladium-, rhodium-, and copper-based catalysts are commonly used for the direct arylation, alkenylation, or alkylation of azoles. elsevierpure.comnih.govdigitellinc.com For 2-substituted oxazoles, direct C-H functionalization typically occurs at the C5 position. For example, Pd(0)-catalyzed direct arylation has been shown to selectively introduce aryl groups at the C5 position of the oxazole ring. These reactions offer a modular approach to building molecular complexity on the oxazole scaffold. nih.gov
Table 3: Metal-Catalyzed Coupling Reactions on the Oxazole Core This table summarizes potential cross-coupling strategies for functionalizing the oxazole ring in derivatives of this compound.
| Position | Reaction Type | Typical Catalysts/Reagents | Key Features |
|---|---|---|---|
| C5 | Direct C-H Arylation | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), Aryl-Halide | Direct functionalization without pre-activation of the oxazole ring. nih.gov |
| C5 | Suzuki Coupling | Pd(PPh₃)₄, Base, 5-Bromo-oxazole + Arylboronic acid | Requires prior halogenation of the C5 position. researchgate.net |
| C4/C5 | Stille Coupling | Pd Catalyst, Halo-oxazole + Organostannane | Versatile C-C bond formation. researchgate.net |
| C5 | Heck Coupling | Pd Catalyst, Base, 5-Halo-oxazole + Alkene | Introduction of alkenyl groups. researchgate.net |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. For a versatile building block such as this compound, MCRs offer a direct route to a wide array of structurally diverse derivatives.
The primary mode of participation for this compound in MCRs involves its initial oxidation to the corresponding aldehyde, 4-(oxazol-2-yl)benzaldehyde. This transformation can often be achieved in situ, allowing the alcohol to be used as a direct precursor in one-pot reaction sequences. The resulting aldehyde possesses the electrophilic carbonyl group necessary for participation in renowned MCRs like the Passerini and Ugi reactions.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide, which yields an α-acyloxy carboxamide. wikipedia.org When this compound is employed, it would first undergo oxidation to 4-(oxazol-2-yl)benzaldehyde. This aldehyde then reacts with a chosen carboxylic acid and an isocyanide to generate a diverse range of functionalized products.
The general mechanism involves the formation of a hydrogen-bonded adduct between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the final α-acyloxy carboxamide product. wikipedia.org The reaction is typically favored in aprotic solvents. rsc.org
A significant advantage of this approach is the ability to introduce three points of diversity into the final molecule, stemming from the alcohol precursor, the carboxylic acid, and the isocyanide. Research on analogous systems has demonstrated that benzylic alcohols can be efficiently utilized in Passerini reactions under catalytic aerobic oxidative conditions. organic-chemistry.org For instance, a catalytic system comprising cupric chloride, TEMPO, and NaNO₂ under an oxygen atmosphere can facilitate the in situ oxidation of the alcohol, enabling the one-pot synthesis of the Passerini products. organic-chemistry.org
| Carboxylic Acid | Isocyanide | Solvent | Product Structure (α-acyloxy carboxamide) | Hypothetical Yield |
|---|---|---|---|---|
| Acetic Acid | tert-Butyl isocyanide | Dichloromethane (DCM) | 2-(tert-butylamino)-1-(4-(oxazol-2-yl)phenyl)-2-oxoethyl acetate | Good to Excellent |
| Benzoic Acid | Cyclohexyl isocyanide | Toluene | 2-(cyclohexylamino)-1-(4-(oxazol-2-yl)phenyl)-2-oxoethyl benzoate | Good |
| Propionic Acid | Benzyl isocyanide | Tetrahydrofuran (THF) | 2-(benzylamino)-1-(4-(oxazol-2-yl)phenyl)-2-oxoethyl propanoate | Good to Excellent |
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most prominent MCRs, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov Similar to the Passerini reaction, the involvement of this compound would necessitate its conversion to the corresponding aldehyde. The Ugi reaction offers even greater potential for generating molecular diversity, as it incorporates four distinct building blocks into the final product.
The reaction mechanism is thought to commence with the formation of an imine from the aldehyde and the amine. This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide adds to the iminium ion, creating a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. An irreversible Mumm rearrangement then furnishes the stable α-acylamino carboxamide product. nih.gov The Ugi reaction is generally favored in polar, protic solvents such as methanol (B129727) or ethanol. beilstein-journals.org
The versatility of the Ugi reaction allows for the synthesis of peptide-like scaffolds, making it a highly valuable tool in the creation of libraries for drug discovery. beilstein-journals.orgresearchgate.net By varying each of the four components, a vast chemical space can be explored starting from this compound.
| Amine | Carboxylic Acid | Isocyanide | Solvent | Product Structure (α-acylamino carboxamide) | Hypothetical Yield |
|---|---|---|---|---|---|
| Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | N-benzyl-N-(2-(tert-butylamino)-1-(4-(oxazol-2-yl)phenyl)-2-oxoethyl)acetamide | Excellent |
| Aniline | Propionic Acid | Cyclohexyl isocyanide | Ethanol | N-(1-(cyclohexylamino)-1-oxo-1-(4-(oxazol-2-yl)propan-2-yl)-N-phenylpropanamide | Good |
| Methylamine | Benzoic Acid | Ethyl isocyanoacetate | Methanol | Ethyl 2-(N-(1-(methylamino)-1-(4-(oxazol-2-yl)phenyl)methyl)benzamido)acetate | Good to Excellent |
The application of these multi-component reactions to this compound provides a highly efficient and modular approach to synthesizing complex molecules with potential biological relevance. The ability to systematically modify the substituents on the final products makes this strategy particularly attractive for structure-activity relationship (SAR) studies in medicinal chemistry.
4 Oxazol 2 Yl Benzyl Alcohol As a Versatile Synthetic Intermediate in Advanced Organic Synthesis
Precursor in Medicinal Chemistry Scaffold Construction
The oxazole (B20620) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities. google.com Its presence is often associated with potent therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. 4-(Oxazol-2-yl)-benzyl alcohol serves as a key intermediate, providing a direct route to incorporate this important heterocyclic motif into larger, more complex drug candidates. The benzyl (B1604629) alcohol functional group acts as a versatile handle for synthetic elaboration, allowing for its conversion into various other functionalities to build diverse molecular architectures. For instance, its incorporation into orexin (B13118510) receptor agonists has been noted in patent literature, highlighting its role in constructing complex bioactive agents.
The design of ligands and scaffolds containing the oxazole moiety is guided by several key principles rooted in its distinct physicochemical properties. Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, which confer a unique set of attributes for molecular interactions.
Structural Rigidity and Planarity: The oxazole ring is a planar and rigid structure. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Hydrogen Bonding Capability: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's active site.
Dipole Moment and Electronic Properties: The presence of two different heteroatoms gives the oxazole ring a significant dipole moment and specific electronic characteristics that can be exploited for various non-covalent interactions, including dipole-dipole and π-stacking interactions with biological receptors.
Metabolic Stability: The aromatic nature of the oxazole ring generally imparts good metabolic stability, a desirable feature for drug candidates.
Synthetic Accessibility: The oxazole ring can be synthesized through well-established methods, such as the van Leusen oxazole synthesis, which allows for the straightforward creation of diverse derivatives. google.com
In the context of this compound, the benzyl alcohol group adds a point of synthetic diversity, allowing chemists to attach the rigid, interactive oxazole scaffold to other parts of a molecule while maintaining these core design principles.
The true versatility of this compound as a synthetic intermediate is demonstrated by its capacity to be elaborated into a wide array of more complex molecular systems. The primary route for this diversification involves the oxidation of the benzyl alcohol to its corresponding aldehyde, 4-(Oxazol-2-yl)benzaldehyde. This aldehyde is a highly valuable intermediate for constructing new heterocyclic rings.
One common strategy is the condensation of the aldehyde with various nucleophiles, followed by cyclization, to yield a range of heterocyclic structures. For example, reaction with hydrazides can lead to the formation of oxadiazoles, while multicomponent reactions involving malononitrile (B47326) and sodium azide (B81097) could potentially yield tetrazole derivatives. These transformations showcase how the initial benzyl alcohol serves as a masked aldehyde, enabling a two-step process to access complex scaffolds.
Furthermore, the aldehyde can participate in reactions that build fused polycyclic systems. The principles of tandem reactions, where an initial transformation is followed by an intramolecular cyclization, can be applied. For instance, reactions analogous to those used to create fused oxazolocoumarins, which involve oxidation of a benzyl alcohol to an aldehyde followed by imine formation and cyclization, demonstrate a pathway from simple precursors to complex polycyclic frameworks.
| Starting Material | Key Transformation | Resulting Intermediate | Potential Final Scaffold |
| This compound | Oxidation | 4-(Oxazol-2-yl)benzaldehyde | Oxadiazoles, Tetrazoles, Fused Heterocycles |
| This compound | Etherification | Benzyl Ether Derivatives | Linker for Hybrid Molecules |
| This compound | Halogenation (e.g., to benzyl chloride) | 2-(4-(chloromethyl)phenyl)oxazole | Precursor for Nucleophilic Substitution |
Applications in Materials Science Precursor Synthesis
While less documented than its role in medicinal chemistry, the structure of this compound suggests potential applications as a precursor in materials science, particularly in the synthesis of functional polymers and optoelectronic materials.
The benzyl alcohol functionality is readily derivatized into polymerizable groups. Through esterification with acrylic acid or methacrylic acid (or their respective acid chlorides), this compound can be converted into the corresponding acrylate (B77674) or methacrylate (B99206) monomer.
These monomers could then be polymerized or co-polymerized to create advanced materials. The pendant 4-(oxazol-2-yl)phenyl group would introduce specific properties to the polymer backbone, such as:
Increased Thermal Stability: Aromatic and heterocyclic side chains can enhance the thermal stability of the polymer.
Modified Refractive Index: The presence of the aromatic and heterocyclic system can influence the optical properties of the material.
Coordination Sites: The nitrogen atom of the oxazole could serve as a coordination site for metal ions, leading to the formation of metallopolymers with interesting catalytic or electronic properties. Oxazoles have been noted as useful building blocks in polymer syntheses for this reason.
Oxazole-containing compounds, particularly those with extended π-conjugated systems, are known to exhibit fluorescence. While this compound itself is not a highly conjugated system, it serves as a building block for creating such materials. By using the benzyl alcohol as a reactive handle, the oxazole-phenyl core can be incorporated into larger conjugated structures, such as oligomers or polymers designed for optoelectronic applications. For example, it could be integrated into systems for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors, where the oxazole moiety contributes to the electronic and photophysical properties of the final material.
Role in Catalyst Ligand Development and Coordination Chemistry
The oxazole ring is a key component in a well-known class of privileged ligands for asymmetric catalysis, most notably in the form of bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands. Although this compound contains an oxazole rather than an oxazoline (B21484), the fundamental coordinating ability of the nitrogen atom remains. This makes it a promising scaffold for the development of new catalyst ligands.
The benzyl alcohol group offers a straightforward point of attachment for further modification. It can be used to:
Introduce a Second Coordinating Group: The alcohol can be converted into an ether or ester that is linked to another donor group (e.g., a phosphine, another heterocycle), creating a bidentate or tridentate ligand. The spatial arrangement and electronic properties of such a ligand would be influenced by the rigid phenyl-oxazole backbone.
Immobilize the Ligand: The alcohol can be used to anchor the oxazole motif to a solid support, such as a polymer resin or silica. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.
Tune Steric Properties: The benzyl position can be used to introduce bulky substituents that can influence the steric environment around a coordinated metal center, which is critical for achieving high selectivity in catalysis.
The coordination of such ligands to transition metals like palladium, copper, or rhodium could yield catalysts for a variety of organic transformations, including asymmetric synthesis. The phenyl linker between the oxazole and the benzylic position ensures that modifications at the alcohol site are sterically removed from the coordinating nitrogen atom, allowing for independent tuning of these two key ligand features.
Computational and Mechanistic Investigations of 4 Oxazol 2 Yl Benzyl Alcohol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like 4-(Oxazol-2-yl)-benzyl alcohol. Methods such as B3LYP and B3PW91 are commonly used to optimize molecular geometry and calculate various electronic parameters.
Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔEg) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For similar aromatic and heterocyclic structures, these calculations help in identifying the regions most susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to predict sites for intermolecular interactions, with red areas indicating electron-rich regions (nucleophilic) and blue areas indicating electron-poor regions (electrophilic). For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring and the hydroxyl group are expected to be electron-rich sites, while the hydrogen atoms, particularly the hydroxyl proton, are electron-poor.
| Parameter | Computational Method | Basis Set | Calculated Value |
|---|---|---|---|
| Total Energy | DFT (B3LYP) | 6-311++G(d,p) | Varies (Hartree) |
| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | ~ -6.5 eV |
| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔEg) | DFT (B3LYP) | 6-311++G(d,p) | ~ 5.0 eV |
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the phenyl ring to the hydroxymethyl group and the C-O bond of the alcohol. Computational methods are employed to identify the most stable conformers and the energy barriers between them.
For benzyl (B1604629) alcohol and its derivatives, the orientation of the hydroxyl group relative to the phenyl ring is a key determinant of conformational stability. The important dihedral angles include the one describing the rotation of the C-O bond relative to the phenyl ring plane. Studies on substituted benzyl alcohols have identified various low-energy conformations, often described as gauche and anti conformers. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations, although in this compound, a direct intramolecular hydrogen bond from the benzylic alcohol to the oxazole ring is unlikely due to the distance. However, the oxazole ring's electronic properties can influence the potential energy surface.
Table 2: Key Dihedral Angles and Conformational Data for Benzyl Alcohol Derivatives Note: This table illustrates the type of data obtained from conformational analysis of benzyl alcohol derivatives.
| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Gauche 1 | ~ 60° | 0 | Most Stable |
| Gauche 2 | ~ -60° | 0 | Most Stable |
Elucidation of Reaction Mechanisms for Synthetic Transformations
Computational studies are vital for elucidating the mechanisms of reactions used to synthesize this compound and related benzoxazoles. A common synthetic route involves the coupling of a benzyl alcohol derivative with a catechol in the presence of an ammonium (B1175870) source.
The mechanism for this transformation can be broken down into several key steps, often investigated through DFT calculations to determine transition state energies and reaction pathways:
Oxidation of Benzyl Alcohol : The reaction is often initiated by the oxidation of the benzyl alcohol to the corresponding benzaldehyde (B42025). This step can be catalyzed by various systems, such as Fe(III)/DDQ or bimetallic nanoclusters like Au-Pd. Computational studies show that this can proceed through the activation of an oxidant like O2, followed by hydrogen abstraction from the hydroxyl group and then the benzylic C-H bond.
Imine Formation : The generated benzaldehyde reacts with an ammonia (B1221849) source (like ammonium acetate) to form an imine intermediate.
Reaction with Catechol Derivative : The catechol component is activated, often through oxidation, and then reacts with the imine.
Cyclization and Aromatization : Subsequent intramolecular cyclization and dehydration/oxidation steps lead to the formation of the stable benzoxazole (B165842) ring system.
Control experiments and computational modeling of intermediates and transition states help to confirm the proposed pathways and understand the role of catalysts and reaction conditions. For example, DFT calculations can model the adsorption of benzyl alcohol onto a catalyst surface and map the energy profile for its conversion to benzaldehyde.
Molecular Modeling in Scaffold Design and Interaction Analysis (theoretical studies of precursors)
Molecular modeling plays a crucial role in the design of novel molecular scaffolds derived from precursors like this compound. These theoretical studies help in understanding how molecules interact with biological targets and guide the synthesis of new compounds with desired properties.
Techniques like molecular docking are used to predict the binding mode and affinity of a ligand within the active site of a protein. For instance, precursors and derivatives of this compound can be modeled to explore their potential as inhibitors of enzymes like HIV-1 integrase or cholinesterases. In these studies, a 3D model of the target protein is used, and the ligand is computationally "docked" into the active site. The resulting poses are scored based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions) and conformational strain.
This interaction analysis helps in:
Identifying Key Interactions : Understanding which parts of the molecule are crucial for binding. For example, the oxazole ring might act as a hydrogen bond acceptor, while the phenyl ring could engage in π-π stacking interactions.
Structure-Activity Relationship (SAR) Studies : Explaining why certain derivatives are more active than others. For example, modeling showed that a flexible halobenzyl portion was important for the activity of certain enzyme inhibitors.
Scaffold Hopping and Design : Using the precursor's structure as a starting point to design new scaffolds that retain key binding features while having improved properties like better solubility or lower toxicity.
These theoretical investigations provide a rational basis for drug design, reducing the need for extensive trial-and-error synthesis and screening.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzyl alcohol |
| Benzaldehyde |
Analytical Methodologies for Structural Elucidation in Research
Advanced Spectroscopic Techniques for Complex Derivatives (e.g., 2D NMR, HRMS for reaction products)
Modern spectroscopic methods are indispensable for the detailed structural analysis of organic molecules like "4-(Oxazol-2-yl)-benzyl alcohol" and its reaction products. High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional (2D) experiments, provide complementary information essential for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, 2D NMR experiments are often necessary to elucidate the complex structures of derivatives. These techniques reveal interactions between nuclei, allowing for the piecing together of the molecular skeleton. For a compound like "this compound," the following 2D NMR experiments would be standard for full structural assignment:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the connectivity within the benzyl (B1604629) and oxazole (B20620) rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for example, linking the benzyl group to the oxazole ring and confirming the position of substituents.
The following table illustrates the kind of data that would be obtained from ¹H and ¹³C NMR analysis for "this compound", based on typical chemical shifts for similar structures.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH₂ (benzyl) | ~4.7 | ~64 |
| OH (benzyl) | Variable | - |
| Phenyl C-H (ortho to CH₂OH) | ~7.4 | ~127 |
| Phenyl C-H (ortho to oxazole) | ~7.9 | ~128 |
| Phenyl C (ipso-CH₂OH) | - | ~142 |
| Phenyl C (ipso-oxazole) | - | ~130 |
| Oxazole C-H (C4) | ~7.8 | ~126 |
| Oxazole C-H (C5) | ~7.2 | ~139 |
| Oxazole C (C2) | - | ~161 |
Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.
X-ray Crystallography of Key Intermediates and Derivatives
To date, a crystal structure for "this compound" has not been reported in the crystallographic databases. However, the analysis of structurally related compounds highlights the power of this method. For example, the crystal structure of {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol, a derivative containing a benzyl alcohol moiety and a five-membered heterocycle, has been determined. The study of this analogue revealed key structural features, such as the planarity between the heterocyclic and benzene (B151609) rings and the nature of intermolecular interactions, in this case, O—H···N hydrogen bonds that stabilize the crystal lattice.
Should a single crystal of "this compound" or one of its key derivatives be obtained, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). This file contains all the data required to visualize the molecule's 3D structure and analyze its geometric parameters. The table below shows the type of crystallographic data that would be generated.
| Parameter | Example Data from an Analogous Structure |
| Compound Name | {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol |
| Molecular Formula | C₁₉H₂₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.3958 (18) |
| b (Å) | 6.0654 (7) |
| c (Å) | 16.7206 (19) |
| **β (°) ** | 102.289 (2) |
| Volume (ų) | 1624.7 (3) |
| Z | 4 |
This data allows for the precise calculation of bond lengths and angles, providing unequivocal proof of the molecular structure. For complex reaction products or key intermediates in a synthetic pathway, obtaining a crystal structure is often a critical step for validating the proposed chemical transformation.
Future Directions and Emerging Research Avenues
Development of Highly Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of chiral molecules is crucial, as different enantiomers can exhibit vastly different biological activities. For benzylic alcohols, achieving high stereoselectivity is a significant area of research. nih.gov While direct stereoselective synthesis of 4-(Oxazol-2-yl)-benzyl alcohol is not extensively documented, future pathways will likely adapt established methods for creating chiral benzylic alcohols and heterocyclic derivatives. organic-chemistry.orgnih.gov
One promising approach involves the asymmetric addition of organometallic reagents to the corresponding aldehyde, 4-(oxazol-2-yl)benzaldehyde. Research has shown that chiral N-heterocyclic carbene (NHC)-nickel complexes can catalyze the enantioconvergent upgrading of racemic secondary alcohols to enantioenriched tertiary alcohols, a principle that could be adapted for secondary alcohol synthesis. organic-chemistry.org Similarly, the use of chiral ligands with metal catalysts, such as chiral amino thioacetate (B1230152) ligands or bis-sulfonamide ligands with zinc or titanium, has proven effective for the asymmetric arylation of aldehydes, yielding chiral diarylmethanols with excellent enantioselectivity. nih.govorganic-chemistry.org
Another avenue involves the use of chiral auxiliaries. For instance, a stereogenic sulfoxide (B87167) group can direct the addition of organometallic reagents to ketones, producing tertiary alcohols in diastereomerically and enantiomerically pure forms. nih.govnih.gov This methodology could potentially be applied to a precursor ketone to generate the chiral alcohol center, followed by the formation of the oxazole (B20620) ring. Furthermore, the development of chiral ligands incorporating oxazoline (B21484) moieties, such as chiral triazole-oxazoline derivatives, offers a pathway for asymmetric catalysis in reactions like the Diels-Alder reaction, showcasing the potential for creating complex chiral molecules containing heterocyclic rings. researchgate.netbenthamdirect.com The synthesis of such ligands provides a toolkit for developing highly specific catalytic systems for producing enantiomerically pure this compound. benthamdirect.com
Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Benzylic Alcohols This table is illustrative of methods that could be adapted for the stereoselective synthesis of this compound.
| Catalyst/Ligand System | Reagent Type | Target Product Type | Reference |
| Chiral N-heterocyclic carbene (NHC)-nickel complex | Arylboronic esters | Tertiary alcohols | organic-chemistry.org |
| Chiral amino thioacetate ligands | Arylzinc reagents | Diaryl methanols | organic-chemistry.org |
| Bis-sulfonamide ligand with Ti(OiPr)₄ | Aryl aluminum reagents | Arylated ketones | nih.gov |
| Toluene sulfinyl group (chiral auxiliary) | Grignard reagents/lithium acetylides | Tertiary alcohols | nih.gov |
| Chiral salicyl-oxazoline (Salox) ligand with Cobalt | C-H activation/annulation | N-N axially chiral products | researchgate.net |
Integration into Automated and Flow Chemistry Platforms
The transition from traditional batch synthesis to automated and continuous flow chemistry represents a significant leap forward for producing chemical compounds, offering enhanced safety, scalability, and efficiency. researchgate.net The synthesis of oxazole derivatives is particularly well-suited for this technological shift. organic-chemistry.orgacs.org
Flow chemistry involves the continuous processing of reagents in microreactors or tubular reactors, which provides superior control over reaction parameters like temperature, pressure, and residence time. researchgate.netacs.org For oxazole synthesis, a continuous flow process has been developed to convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction. organic-chemistry.org This method achieves conversions exceeding 90% with residence times of just 20 minutes, a significant improvement over slower batch methods. organic-chemistry.org Such a process could be adapted for the large-scale production of the oxazole core of this compound.
Safety is another major advantage, especially for reactions involving hazardous intermediates or conditions. The synthesis of functionalized oxazoles using molecular oxygen has been successfully implemented in a microstructured flow reactor. acs.org This setup allows for the use of elevated temperatures (up to 100 °C) and pressures (up to 18 bar), leading to high conversion rates in a much safer and more controlled environment than would be possible in a large-scale batch reactor. acs.org The integration of such flow processes can also include automated quenching and extraction steps, further streamlining the manufacturing process. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Oxazole Synthesis
| Parameter | Conventional Batch Method | Continuous Flow Method | Reference |
| Reaction Time | Often long (hours to days) | Rapid (minutes) | organic-chemistry.org |
| Scalability | Difficult, safety concerns | Readily scalable for gram-scale production | organic-chemistry.orgacs.org |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety through better thermal control | acs.orgijpsonline.com |
| Yield & Purity | Variable, risk of photodegradation | Often higher yields and reproducibility | organic-chemistry.orgijpsonline.com |
| Process Control | Limited control over gradients | Precise control of temperature, pressure, time | acs.org |
Exploration of Novel Functional Materials and Molecular Devices
The unique structural characteristics of this compound, combining a stable aromatic heterocycle with a reactive alcohol functional group, make it an attractive building block for novel functional materials and molecular devices. chemscene.com Oxazole rings are key components in a wide range of biologically active molecules and pharmaceuticals, where they contribute to molecular stability and specific interactions with biological targets. tandfonline.comrsc.orgmdpi.com
The oxazole moiety itself is a five-membered aromatic heterocycle whose distinct structure allows for various non-covalent interactions, including hydrogen bonding and π–π stacking. rsc.org This property is crucial for creating materials with specific recognition capabilities. For example, oxazole-containing peptides are often found in marine natural products and exhibit a range of biological activities, where the oxazole ring confers stability and enables interactions with proteins and nucleic acids. mdpi.com This suggests that polymers or dendrimers incorporating the 4-(Oxazol-2-yl)-benzyl moiety could be designed for applications in drug delivery or as biosensors.
Furthermore, the benzyl (B1604629) alcohol group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into larger molecular architectures. The hydroxyl group can be converted into other functional groups, allowing for its integration into polyesters, polyethers, or other polymers. rsc.org The resulting materials could possess unique optical, electronic, or self-assembly properties derived from the organized arrangement of the oxazole units. The development of functionalized carbonitride nanosheets for the in-situ synthesis of heterocyclic derivatives from benzyl alcohols demonstrates a path toward creating novel catalytic materials where the alcohol is a key reactant. nih.gov The exploration of such derivatives in materials science, supramolecular chemistry, and as components in advanced molecular devices remains a promising and largely untapped field of research. rsc.org
Q & A
What are the recommended synthetic routes for 4-(Oxazol-2-yl)-benzyl alcohol, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
Synthesis typically involves coupling oxazole derivatives with benzyl alcohol precursors. A common approach is the condensation of substituted benzaldehydes with oxazole-containing reagents. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) can yield heterocyclic benzyl alcohol derivatives . Optimization strategies:
- Temperature control : Prolonged reflux (4+ hours) improves cyclization but risks decomposition.
- Solvent choice : Ethanol balances polarity and boiling point; switching to DMF may enhance solubility for bulky substituents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts like unreacted aldehyde or dimerized intermediates.
How can structural contradictions in NMR data for this compound derivatives be resolved?
Advanced Research Focus
Discrepancies in proton splitting patterns or unexpected shifts often arise from tautomerism or steric hindrance. Methodological solutions:
- Variable-temperature NMR : Probe dynamic processes (e.g., oxazole ring puckering) by collecting spectra at 25°C to −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (e.g., distinguishing oxazole C-H from benzyl protons) .
- Comparative analysis : Cross-reference with 4-hydroxybenzyl alcohol (δ 6.7–7.2 ppm for aromatic protons) to isolate oxazole-specific shifts .
What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the oxazole ring:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict sites for electrophilic attack (e.g., oxazole N-atom vs. benzyl hydroxyl) .
- Solvent modeling : Include implicit solvents (e.g., PCM for ethanol) to assess steric accessibility of the benzyl -OH group .
- Transition state analysis : Identify energy barriers for SN2 mechanisms using IRC (Intrinsic Reaction Coordinate) .
How does the oxazole ring influence the antioxidant activity of this compound compared to its phenolic analogs?
Advanced Research Focus
The electron-withdrawing oxazole reduces phenolic -OH acidity, altering radical scavenging efficacy:
- DPPH/ABTS assays : Compare IC50 values against 4-hydroxybenzyl alcohol (known antioxidant ).
- Kinetic studies : Use stopped-flow spectroscopy to measure hydrogen atom transfer rates to peroxyl radicals.
- Structural insights : X-ray crystallography (via SHELXL ) correlates bond lengths (O-H, C-O) with antioxidant capacity.
What strategies mitigate instability of this compound in aqueous media during biological assays?
Basic Research Focus
Instability arises from hydrolysis of the oxazole ring or benzyl -OH oxidation:
- Buffering : Use phosphate buffer (pH 7.4) with 1–5% DMSO to stabilize the compound.
- Light exclusion : Store solutions in amber vials to prevent photodegradation (common in benzyl alcohols ).
- Derivatization : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether for in vitro studies .
How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound derivatives?
Advanced Research Focus
SHELX -based refinement addresses challenges like disorder or twinning:
- Data collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps for oxazole ring positioning.
- Hydrogen bonding : Identify intermolecular interactions (e.g., O-H···N between benzyl -OH and oxazole N) using Mercury software.
- Twinned crystals : Apply SHELXL TWIN commands to model non-merohedral twinning .
What are the key differences in chromatographic behavior between this compound and its regioisomers?
Basic Research Focus
HPLC/MS methods differentiate isomers:
- Mobile phase : Acetonitrile/0.1% formic acid with a C18 column resolves positional isomers (e.g., 4- vs. 5-oxazolyl derivatives).
- Retention time : Oxazole at the 2-position increases hydrophobicity (logP ~1.2) versus 4-hydroxybenzyl alcohol (logP ~0.8) .
- MS/MS fragmentation : Monitor m/z 121 (benzyl ion) and m/z 98 (oxazole fragment) for diagnostic patterns .
How can researchers validate the absence of genotoxic impurities in this compound synthesized via palladium-catalyzed coupling?
Advanced Research Focus
Residual Pd and aryl halide byproducts require stringent testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
